5-[1-(2-chloro-5-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Overview
Description
The compound “5-[1-(2-chloro-5-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms . The molecule also contains a chloro-methylphenoxy group and a thiol group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, ionic liquids containing the (4-chloro-2-methylphenoxy)acetate anion and domiphen derived phenoxyethylammonium cation were synthesized . The synthesis involved neutralizing the synthesized hydroxides with (4-chloro-2-methylphenoxy)acetic acid (MCPA) with yields of 93–99% .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques such as NMR spectroscopy . For example, in a similar molecule, protons bound to the methyl group in the ring exhibit a chemical shift δ = 2.06 and protons from methyl groups bonded with nitrogen have a chemical shift δ = 2.10 .Chemical Reactions Analysis
The compound can participate in various chemical reactions. For instance, it can undergo ion exchange reactions . Also, the presence of the triazole ring makes it a potential candidate for click chemistry reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be characterized using various techniques. For instance, its solubility and thermal stability can be determined . The compound has a molecular weight of 283.78 .Scientific Research Applications
Molecular Stabilities and Conformational Analyses
1,2,4-Triazole derivatives have been studied for their molecular stabilities and conformational properties, which are crucial in understanding their interactions with biological targets. For instance, benzimidazole derivatives bearing 1,2,4-triazole, similar in structure to the compound , have shown potential as EGFR inhibitors, showcasing their anti-cancer properties. These compounds' stability, conformation, and binding affinities provide valuable insights into designing effective cancer therapeutics (Karayel, 2021).
Antimicrobial Activities
The antimicrobial potential of 1,2,4-triazole derivatives is another significant area of research. Novel triazole compounds have been synthesized and evaluated for their efficacy against various microorganisms, indicating the chemical class's broad-spectrum antimicrobial properties. This suggests that derivatives like "5-[1-(2-chloro-5-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol" could be explored for developing new antimicrobial agents (Bektaş et al., 2007).
Anticonvulsant Activities
Research into 1,2,4-triazole derivatives extends into the realm of neurology, where certain compounds have been synthesized and tested for their anticonvulsant activities. This work contributes to the understanding of how structural modifications in triazole derivatives can influence their effectiveness in treating convulsive disorders, offering a foundation for developing new anticonvulsant drugs (Wang et al., 2015).
Pharmacological Studies
Sulfur-containing 1,2,4-triazole derivatives have been synthesized and subjected to pharmacological studies, including evaluations of their antimicrobial activities. Such studies highlight the versatility of triazole derivatives in drug development and the potential of sulfur incorporation to enhance biological activity (Rao et al., 2014).
properties
IUPAC Name |
3-[1-(2-chloro-5-methylphenoxy)ethyl]-4-methyl-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3OS/c1-7-4-5-9(13)10(6-7)17-8(2)11-14-15-12(18)16(11)3/h4-6,8H,1-3H3,(H,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEICWCJHSJKSGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC(C)C2=NNC(=S)N2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392393 | |
Record name | 5-[1-(2-chloro-5-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20392393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[1-(2-chloro-5-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
669737-45-5 | |
Record name | 5-[1-(2-Chloro-5-methylphenoxy)ethyl]-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=669737-45-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[1-(2-chloro-5-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20392393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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